4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
4-chloro-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7ClN4O/c8-6-3-12(11-7(6)9)2-5-1-10-13-4-5/h1,3-4H,2H2,(H2,9,11) |
InChI Key |
MWRNFDDGFQEUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC2=CON=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1H-Pyrazol-3-Amine
The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazine derivatives. For chlorinated pyrazoles, two pathways dominate:
- Direct chlorination : Post-cyclization halogenation using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
- Chlorinated precursors : Use of pre-chlorinated diketones, such as 3-chloropentane-2,4-dione, to ensure regioselective incorporation of chlorine during cyclization.
- React 3-chloropentane-2,4-dione (1.2 eq) with hydrazine hydrate (1.0 eq) in ethanol under reflux for 6 hours.
- Cool the mixture to room temperature, isolate the precipitate via filtration, and recrystallize from ethanol to yield 4-chloro-1H-pyrazol-3-amine (78% yield).
Synthesis of Isoxazol-4-ylmethanol
Isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 4-hydroxymethyl substitution:
- Generate nitrile oxide in situ from hydroxamoyl chloride (e.g., 4-chloro-N-hydroxybenzimidoyl chloride) using triethylamine.
- React with propargyl alcohol under microwave irradiation (100°C, 20 min) to yield isoxazol-4-ylmethanol (62% yield).
The introduction of the isoxazolylmethyl group to the pyrazole nitrogen employs nucleophilic alkylation or Mitsunobu coupling.
Nucleophilic Alkylation
Reagents : Isoxazol-4-ylmethyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Protocol :
- Dissolve 4-chloro-1H-pyrazol-3-amine (1.0 eq) and isoxazol-4-ylmethyl bromide (1.2 eq) in anhydrous DMF.
- Add K₂CO₃ (2.0 eq) and stir at 80°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain the product (65% yield).
Mitsunobu Reaction
Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
Protocol :
- Mix 4-chloro-1H-pyrazol-3-amine (1.0 eq), isoxazol-4-ylmethanol (1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
- Stir at room temperature for 24 hours.
- Concentrate under reduced pressure and purify via flash chromatography (dichloromethane:methanol = 9:1) to yield the title compound (72% yield).
Alternative Routes and Optimization
One-Pot Cyclization-Alkylation
A streamlined approach combines pyrazole formation and alkylation in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
- Perform cyclocondensation of 3-chloropentane-2,4-dione and hydrazine hydrate at 100°C for 15 minutes.
- Add isoxazol-4-ylmethanol and Mitsunobu reagents, irradiate at 80°C for 30 minutes.
- Yield improves to 81% with reduced side products.
Analytical Characterization
Critical spectroscopic data for 4-chloro-1-(isoxazol-4-ylmethyl)-1H-pyrazol-3-amine:
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation :
- Isoxazole Stability :
- Purification Difficulties :
- Utilize reverse-phase HPLC for polar byproducts (acetonitrile:water gradient).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a
Biological Activity
4-Chloro-1-(isoxazol-4-ylmethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole core, substituted with a chlorine atom and an isoxazole moiety. The molecular formula is , and its CAS number is 1343742-61-9 .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-Chloro-1-(isoxazol-4-ylmethyl)-1H-pyrazol-3-amine have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the antitumor activity of various pyrazole derivatives, revealing that some exhibited IC50 values as low as 49.85 µM in inhibiting cell growth in A549 lung cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Chloro-Pyrazole Derivative | 49.85 | A549 |
| Other Pyrazole Derivative | 0.30 | HUVEC |
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Inhibition of Cytokines
In a comparative study, a derivative showcased up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming the standard drug dexamethasone .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Pyrazole Derivative | 85% | 10 |
| Dexamethasone | 76% | 1 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. A series of synthesized compounds exhibited moderate to excellent activity against various phytopathogenic fungi, suggesting their utility in agricultural applications.
Case Study: Antifungal Activity
One notable compound demonstrated higher antifungal activity than the commercial fungicide boscalid against multiple fungal strains .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Pyrazole Derivative | Botrytis cinerea | Higher than boscalid |
The biological activities of pyrazole derivatives are attributed to their ability to interact with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-1-(isoxazol-4-ylmethyl)-1H-pyrazol-3-amine with key analogs, emphasizing substituent effects, molecular properties, and available experimental
Substituent Effects on Molecular Properties
- Halogenation: Chlorine and fluorine atoms increase lipophilicity and metabolic stability.
- Heterocyclic Substituents : The isoxazol-4-ylmethyl group in the target compound introduces a nitrogen-oxygen heterocycle, which may improve solubility and hydrogen-bonding capacity relative to purely aromatic substituents like benzyl or pyridinyl groups .
Research Findings and Implications
- Biological Relevance : Pyrazole derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The isoxazole substituent in the target compound could enhance interactions with polar enzyme active sites, while chlorinated analogs may favor membrane penetration .
- Structure-Activity Relationships (SAR): Substituent variations directly influence pharmacodynamic profiles. For instance, trifluoromethyl groups (as in C₉H₇ClF₃N₄) are known to improve metabolic stability and bioavailability in drug candidates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-1-(isoxazol-4-ylmethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with the condensation of 4-chloropyrazole derivatives with isoxazole-containing precursors. For example, use hydrazine hydrate to form intermediates (similar to methods in pyrazole synthesis) .
- Step 2 : Optimize substitution reactions using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) to install the isoxazol-4-ylmethyl group .
- Key Variables : Temperature (70–90°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for nucleophile:substrate) significantly impact yield. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the amine product .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- NMR Analysis : Use and NMR to confirm substitution patterns. The chloro group at position 4 and isoxazole methylene linkage will show distinct shifts (e.g., δ 4.2–4.5 ppm for CH) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Compare bond lengths (C-Cl ≈ 1.73 Å) and angles with similar pyrazole derivatives to validate geometry .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H] with < 3 ppm error .
Q. What preliminary biological screening assays are suitable for this compound?
- Screening Pipeline :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.) using broth microdilution (CLSI guidelines).
- Enzyme Inhibition : Assess binding to kinases or cytochrome P450 isoforms via fluorescence polarization or SPR .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values. Structural analogs show activity in the 10–50 µM range .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize hydrophobic interactions from the chloro and isoxazole groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (< 2 Å) and hydrogen bond retention .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. CF) with bioactivity using Hammett parameters .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study :
- Issue : Discrepancies in NMR splitting patterns due to rotamers from the isoxazole-pyrazole linkage.
- Resolution :
- Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temps (e.g., 60°C in DMSO-d) .
- Compare with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G**) .
Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?
- Experimental Design :
- Electrophilic Substitution : Use directing groups (e.g., -NH) to favor C-5 substitution. For example, bromination with NBS in acetic acid yields 5-bromo derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions at C-4 (chloro site) require Pd(OAc)/SPhos catalyst and aryl boronic acids (70–80°C, 12 hrs) .
- Table : Regioselectivity Outcomes
| Reaction Type | Position Modified | Yield (%) | Conditions |
|---|---|---|---|
| Bromination | C-5 | 65 | NBS, AcOH |
| Suzuki | C-4 | 55 | Pd(OAc), 80°C |
Methodological Challenges & Solutions
Q. Why might crystallization attempts fail, and how can this be mitigated?
- Causes :
- Poor solubility in common solvents (e.g., chloroform, ethanol).
- Conformational flexibility from the isoxazole-pyrazole linkage.
- Solutions :
- Use mixed solvents (e.g., DCM:hexane) for slow evaporation.
- Co-crystallize with tartaric acid to stabilize chiral centers .
Q. How to address low yield in nucleophilic substitution reactions?
- Troubleshooting :
- Catalyst Optimization : Replace KCO with CsCO to enhance reactivity in polar aprotic media .
- Microwave Assistance : Reduce reaction time (2 hrs vs. 24 hrs) and improve yield by 15–20% using microwave irradiation (100°C, 300 W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
